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Aluminum;copper;oxygen(2-) -

Aluminum;copper;oxygen(2-)

Catalog Number: EVT-14040344
CAS Number:
Molecular Formula: AlCuO+3
Molecular Weight: 106.53 g/mol
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Product Introduction

Overview

Aluminum, copper, and oxygen are essential elements in various chemical compounds, including aluminum copper oxide, often represented by the formula Al2CuO4\text{Al}_2\text{CuO}_4 or similar variants. This compound is formed through the interaction of aluminum and copper oxides, playing a significant role in materials science and catalysis. Aluminum is a lightweight metal known for its excellent corrosion resistance and electrical conductivity, while copper enhances thermal and electrical properties when alloyed with aluminum. The presence of oxygen in these compounds typically indicates oxidation states that influence the compound's reactivity and stability.

Source

The primary sources of aluminum include bauxite ore, from which it is extracted through electrolysis. Copper is commonly found in ores such as chalcopyrite and bornite. The interaction between these metals and their oxides can lead to the formation of complex compounds under specific conditions.

Classification

Aluminum copper oxide can be classified as a mixed metal oxide. It exhibits properties typical of both aluminum oxides (like alumina) and copper oxides (such as cupric oxide). These compounds are often categorized based on their oxidation states, crystal structure, and thermal stability.

Synthesis Analysis

Methods

The synthesis of aluminum copper oxide can be achieved through various methods, including:

  • Solid-State Reaction: This method involves mixing powdered forms of aluminum oxide and copper oxide at elevated temperatures to promote diffusion and reaction.
  • Sol-Gel Method: This technique allows for the formation of metal oxides from metal alkoxides or nitrates in a solution, followed by gelation and calcination to achieve the desired compound.
  • Hydrothermal Synthesis: In this method, precursors are dissolved in water under high pressure and temperature, facilitating the growth of crystalline phases.

Technical Details

  • Temperature Control: The synthesis temperature typically ranges from 700 °C to 1000 °C, depending on the desired phase of the product.
  • Atmospheric Conditions: The presence of oxygen or inert gases during synthesis can significantly affect the oxidation states of the metals involved.
Molecular Structure Analysis

Structure

Aluminum copper oxide often exhibits a spinel structure or other complex arrangements depending on the stoichiometry and synthesis conditions. The general formula Al2CuO4\text{Al}_2\text{CuO}_4 suggests a tetrahedral coordination for aluminum ions and octahedral coordination for copper ions within the lattice.

Data

  • Molecular Weight: Approximately 143.1 g/mol for Al2CuO4\text{Al}_2\text{CuO}_4.
  • Crystal System: Typically cubic or tetragonal, depending on the specific phase formed during synthesis.
Chemical Reactions Analysis

Reactions

The formation of aluminum copper oxide can be represented by the following reaction:

2 Al+CuOAl2CuO4\text{2 Al}+\text{CuO}\rightarrow \text{Al}_2\text{CuO}_4

This reaction highlights how metallic aluminum reacts with copper oxide to form the mixed metal oxide.

Technical Details

  • Thermodynamics: The reaction is exothermic, releasing heat which can influence subsequent reactions if not controlled.
  • Kinetics: Reaction rates can vary significantly based on particle size, temperature, and presence of catalysts.
Mechanism of Action

Process

The mechanism by which aluminum copper oxide functions in applications such as catalysis involves several steps:

  1. Adsorption: Reactants adsorb onto the surface of the aluminum copper oxide.
  2. Reaction: Surface reactions occur at active sites on the compound.
  3. Desorption: Products desorb from the surface, allowing for regeneration of active sites.

Data

Studies indicate that aluminum copper oxides can serve as effective catalysts in various reactions due to their unique electronic properties derived from both metals.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a fine powder or crystalline solid.
  • Density: Varies based on composition but generally falls within 3.0 to 4.0 g/cm³.
  • Melting Point: Decomposes rather than melting at high temperatures.

Chemical Properties

  • Reactivity: Reacts readily with acids and bases, forming soluble salts.
  • Stability: Generally stable under ambient conditions but may oxidize further at elevated temperatures.
Applications

Scientific Uses

Aluminum copper oxides have several applications in scientific research and industry:

  • Catalysts: Used in catalytic converters and various chemical reactions due to their ability to facilitate redox processes.
  • Electronics: Employed in semiconductor devices due to their electrical conductivity.
  • Materials Science: Investigated for use in high-temperature superconductors and advanced ceramics.

These applications highlight the versatility and importance of aluminum copper oxides in modern technology and materials science.

Synthesis Methodologies of Al-Cu-O Complexes

Vapor-Phase Deposition Techniques for Thin-Film Semiconductors

Vapor-phase deposition enables precise control over Al-Cu-O film composition and microstructure, critical for semiconductor applications. Physical Vapor Deposition (PVD) techniques, such as magnetron sputtering, utilize powder-metallurgy-derived composite targets (e.g., Al₆₅Cu₂₃Fe₁₂) to deposit precursor films. These targets avoid brittleness and void formation associated with cast quasicrystalline alloys. Post-deposition annealing (700–850°C under argon/vacuum) transforms amorphous precursors into quasicrystalline or approximant phases (e.g., icosahedral ψ-phase or rhombohedral R-phase). Oxygen contamination >5 at.% inhibits quasicrystal formation, necessitating stringent atmospheric control [6].

Atomic Layer Deposition (ALD) and pulsed chemical vapor deposition (CVD) employ Cu(I) β-diketiminate precursors (e.g., Cu(I)-vinyltrimethylsilane). These halogen-free compounds enable conformal copper film growth at 60–160°C through self-limiting surface reactions. In ALD-like processes, cyclic exposure to precursor and reducing agents (e.g., H₂) generates smooth, continuous films. XPS confirms adsorbed Cu(I) intermediates disproportionate to metallic Cu⁰ upon reduction, with film purity contingent on redox cycle optimization [2].

Table 1: Vapor-Phase Deposition Parameters for Al-Cu-O Films

MethodPrecursor/TargetTemperatureKey PhaseCritical Parameters
Magnetron SputteringAl₆₅Cu₂₃Fe₁₂ composite700–850°C (anneal)Icosahedral ψ-phaseO₂ < 5 at.%, annealing atmosphere
Pulsed CVDCu(I) β-diketiminate60–160°CMetallic Cu⁰Reductant pulse duration, cycles

Hydrothermal Synthesis in Aqueous Redox Environments

Hydrothermal methods facilitate single-step crystallization of Al-Cu-O nanostructures under mild conditions (100–250°C). Copper precursors (e.g., Cu(NO₃)₂, Cu(CH₃COO)₂) react with aluminum sources (e.g., centrifugally activated gibbsite, CTA-GB) in alkaline solutions. At pH 9–12 and urea concentrations of 8 mmol, hollow microspheres (1.5–2 μm diameter) or nanoparticles (10–50 nm) form via Ostwald ripening. Urea concentration dictates morphology: low concentrations yield nanoparticles, while high concentrations promote microsphere assembly. The process involves:

  • Hydrolysis: Cu²⁺ + 2OH⁻ → Cu(OH)₂
  • Dehydration: Cu(OH)₂ → CuO + H₂O
  • Co-precipitation: 2Al³⁺ + 3CuO + 3H₂O → CuAl₂O₄ + 6H⁺ [1] [3] [7].

For photocatalytic or catalytic applications (e.g., NH₃-SCO), composites of CuO and CuAl₂O₄ spinel exhibit enhanced activity. Surface area optimization (e.g., 17.2 m²/g for CuO at 110°C) maximizes reactive site density. Hydrothermal dwell time controls crystallite size, with longer durations (12–24 h) favoring thermodynamically stable CuAl₂O₄ [1] [7].

Table 2: Hydrothermal Synthesis Parameters for Al-Cu-O Nanostructures

MorphologyPrecursorspH/TemperatureReaction MechanismApplications
Hollow microspheresCu(CH₃COO)₂, ureapH 9, 110°COstwald ripeningPhotocatalysis
CuO/CuAl₂O₄ compositesCu(NO₃)₂, CTA-GBpH 12, 250°CCo-precipitationNH₃ selective oxidation

Solid-State Reaction Pathways for Ternary Oxide Formation

Mechanochemical and thermal routes drive direct reactions between Al/Cu/O powders. High-energy ball milling induces redox reactions in Al/CuO mixtures:

  • Low Al (20 wt%): 3CuO + 2Al → 3Cu + Al₂O₃ (complete reduction)
  • High Al (35–85 wt%): 9Cu + 4Al → Cu₉Al₄ or Cu + 2Al → CuAl₂ + Al₂O₃ (simultaneous reduction/synthesis) [4] [8].

Reaction kinetics depend on interfacial diffusion pathways. Milling refines particle sizes, increasing contact areas and enabling ignition at ambient temperatures. Post-milling annealing (450–800°C) of composites like CuO/Cu₉Al₄ proceeds in stages:

  • Low-T reaction (≤450°C): CuO + Cu₉Al₄ → (Cu(Al))₂O
  • High-T decomposition (≥800°C): (Cu(Al))₂O → Cu + Al₂O₃ [10].

Spinel CuAl₂O₄ forms above 600°C via diffusion-controlled cation rearrangement:CuO + Al₂O₃ → CuAl₂O₄.Phase purity requires stoichiometric Al/Cu ratios and annealing atmospheres (e.g., inert gas) to prevent oxidation [1].

Table 3: Solid-State Reaction Products in Al-Cu-O Systems

Al Content (wt%)Mechanochemical ProductAnnealing ProductReaction Conditions
20Cu + Al₂O₃Not applicableMilling ≥2.5 h
35Cu₉Al₄ + Al₂O₃CuAl₂ + Al₂O₃600°C, inert atmosphere
57CuAl₂ + Al₂O₃Stable composite700°C, inert atmosphere

Electrochemical Co-Deposition Mechanisms

Electrochemical methods, particularly co-precipitation, synthesize stabilized Al₂O₃/CuO composites for energy applications. A pH-controlled process precipitates Cu²⁺ and Al³⁺ ions:

  • Low pH (7–8): Yields CuO-rich composites (≤87.8 wt% CuO)
  • High pH (9–10): Promotes CuAl₂O₄ formation via structural integration [5].

Al₂O₃ acts as a stabilizer, preventing CuO agglomeration during redox cycling. Incorporating K⁺/Na⁺ ions (e.g., 0.5–1 wt%) suppresses spinel formation (CuAl₂O₄) and enhances oxygen mobility. In chemical looping combustion, such composites exhibit high oxygen capacity (5.5 mmol O₂/g) over 25 cycles at 800°C. Charge compensation mechanisms during Cu²⁺/Cu⁺ transitions are facilitated by Al₂O₃’s oxygen vacancy buffering [5].

Table 4: Electrochemically Co-Deposited Al-Cu-O Composites

AdditiveCuO Loading (wt%)Stabilizing PhaseCyclic StabilityRedox Capacity
None87.8Al₂O₃ matrix25 cycles5.5 mmol O₂/g
K⁺90Modified Al₂O₃>25 cycles5.8 mmol O₂/g

Concluding Remarks

Synthetic routes for Al-Cu-O compounds are dictated by target phases and applications. Vapor-phase deposition achieves thin-film semiconductors; hydrothermal methods enable nanostructured catalysts; solid-state reactions form thermodynamically stable ternary oxides; and electrochemical co-deposition optimizes redox-active composites. Future advancements require in situ diagnostics to resolve kinetic pathways during phase evolution.

Properties

Product Name

Aluminum;copper;oxygen(2-)

IUPAC Name

aluminum;copper;oxygen(2-)

Molecular Formula

AlCuO+3

Molecular Weight

106.53 g/mol

InChI

InChI=1S/Al.Cu.O/q+3;+2;-2

InChI Key

UNRNJMFGIMDYKL-UHFFFAOYSA-N

Canonical SMILES

[O-2].[Al+3].[Cu+2]

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